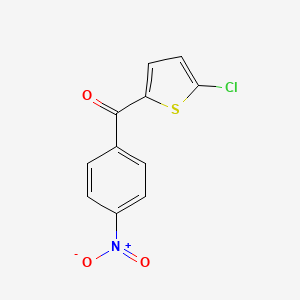

2-Chloro-5-(4-nitrobenzoyl)thiophene

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic and Materials Chemistry

Thiophene's significance stems from its aromatic character and its reactivity, which is often compared to that of benzene (B151609), though typically higher. cognizancejournal.comeprajournals.com The sulfur atom's lone pair electrons participate in the π-electron system, making the ring electron-rich and highly susceptible to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. eprajournals.comnumberanalytics.com This reactivity allows for the straightforward introduction of various functional groups, making thiophene a foundational component in the synthesis of complex molecules. numberanalytics.com

In medicinal chemistry, the thiophene nucleus is recognized as a "privileged scaffold," frequently appearing in the structures of approved pharmaceuticals. nih.govrsc.org Its ability to act as a bioisostere for a benzene ring allows medicinal chemists to modify molecules to enhance potency, selectivity, and pharmacokinetic properties. wikipedia.org Thiophene-containing drugs span a wide range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents. nih.govcognizancejournal.comnih.gov

In materials science, thiophene is the fundamental unit for a major class of conducting polymers, most notably polythiophene. numberanalytics.com These materials possess intriguing electronic and optical properties, leading to their application in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. numberanalytics.comnumberanalytics.comnih.gov The ability to tune the properties of thiophene-based polymers by chemical modification has made them a major focus of research into next-generation electronic devices. dtic.milbohrium.com

Contextualizing 2-Chloro-5-(4-nitrobenzoyl)thiophene within Halogenated and Acyl Thiophene Chemistry

The compound this compound is a multifunctional derivative that belongs to two important subclasses: halogenated thiophenes and acyl thiophenes. The presence of distinct functional groups on the thiophene ring—a chloro group at the 2-position and a 4-nitrobenzoyl group at the 5-position—dictates its chemical behavior and potential applications.

Halogenated thiophenes are crucial intermediates in organic synthesis. jcu.edu.au The halogen atom, in this case, chlorine, is an electron-withdrawing group that also serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille, Kumada couplings), which are powerful methods for forming carbon-carbon bonds. jcu.edu.au The preparation of halogenated thiophenes is often achieved through direct electrophilic halogenation. wikipedia.orgjcu.edu.auiust.ac.ir

Acyl thiophenes are typically synthesized via Friedel-Crafts acylation, an electrophilic aromatic substitution where an acyl group is attached to the aromatic ring. iust.ac.irwikipedia.orgorganic-chemistry.org This reaction is well-documented for thiophene and generally shows a high preference for substitution at the 2-position. stackexchange.com The resulting acyl group is a deactivating, electron-withdrawing group, which reduces the nucleophilicity of the thiophene ring towards further electrophilic attack. numberanalytics.comorganic-chemistry.org

In this compound, the thiophene ring is substituted with two powerful electron-withdrawing groups: the chloro substituent and the 4-nitrobenzoyl group. The benzoyl moiety is an acyl group, and the addition of a nitro group in the para position of the phenyl ring further enhances its electron-withdrawing nature. This electronic profile makes the thiophene ring significantly less reactive toward electrophiles than unsubstituted thiophene. numberanalytics.com However, this deactivation can also enable nucleophilic aromatic substitution reactions under certain conditions. numberanalytics.com The combination of a halogen and a complex acyl group makes this compound a specialized building block for constructing more elaborate molecules in medicinal and materials chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 909421-69-8 | chemscene.com |

| Molecular Formula | C₁₁H₆ClNO₃S | chemscene.com |

| Molecular Weight | 267.69 g/mol | riekemetals.com |

| Predicted Boiling Point | 440.6 ± 40.0 °C | chemicalbook.com |

| Predicted Density | 1.480 ± 0.06 g/cm³ | chemicalbook.com |

Modern Research Trajectories and Challenges in Functionalized Thiophene Derivatives

Contemporary research on functionalized thiophenes continues to expand, driven by the demand for novel materials and therapeutics. Key research trajectories include the development of more efficient and sustainable synthetic methods, the exploration of new applications in electronics and photonics, and the design of sophisticated bioactive molecules. nih.govnumberanalytics.com

A significant challenge in thiophene chemistry is achieving precise control over regioselectivity during functionalization. mdpi.com Synthesizing polysubstituted thiophenes with a specific arrangement of substituents often requires multi-step, protecting-group-heavy strategies. nih.gov Consequently, a major goal is the development of novel synthetic methodologies, such as C-H activation and innovative cyclization reactions, that offer more direct and atom-economical routes to complex thiophene derivatives. numberanalytics.commdpi.comorganic-chemistry.org There is also a push towards "greener" synthesis, employing less toxic reagents and more environmentally benign reaction conditions. nih.gov

Another challenge lies in the stability and processability of thiophene-based materials. numberanalytics.com While polythiophenes are promising for electronic applications, issues like solubility and long-term stability can hinder their performance in devices. rsc.org Researchers are actively exploring the introduction of various functional groups to modulate these properties without compromising electronic performance. rsc.orgchemrxiv.org The alkylation of thiophene rings, for instance, is a common strategy to improve solubility, but can be challenging to implement on complex structures. rsc.orgchemrxiv.org As a result, the synthesis of versatile and highly functionalized building blocks like this compound remains a critical endeavor, providing the chemical tools needed to address these ongoing challenges and advance the field.

Structure

3D Structure

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIUWSMQLUEDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641820 | |

| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909421-69-8 | |

| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 4 Nitrobenzoyl Thiophene and Analogous Structures

Strategic Approaches to Thiophene (B33073) Core Functionalization

The introduction of substituents onto a thiophene ring is a cornerstone of synthetic organic chemistry, enabling the creation of a vast array of functional molecules. Various strategies have been developed to achieve regioselective functionalization of the thiophene core.

Nucleophilic Substitution Strategies on Halogenated Thiophenes

Nucleophilic aromatic substitution (SNAr) provides a powerful method for the functionalization of thiophene rings, particularly when they are activated by electron-withdrawing groups. In the context of halogenated thiophenes, the halogen atom can be displaced by a variety of nucleophiles. The reactivity of the thiophene ring to nucleophilic attack is significantly greater than that of corresponding benzene (B151609) analogues. This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex.

For SNAr to proceed efficiently, the thiophene ring must be sufficiently electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group (the halogen). In dihalogenated thiophenes, sequential nucleophilic aromatic substitution can be employed to introduce different substituents regioselectively. The outcome of such reactions is often dictated by the nature of the nucleophile and the specific halogen atoms present. For instance, in reactions with certain polysubstituted aromatic nitro compounds, the choice between O- and S-nucleophiles can determine whether a halogen or a nitro group is displaced.

Table 1: Examples of Nucleophilic Aromatic Substitution on Thiophene Derivatives

| Thiophene Substrate | Nucleophile | Product | Observations |

| 2-Methoxy-3-X-5-nitrothiophenes | Pyrrolidine | 2-Pyrrolidino-3-X-5-nitrothiophenes | Reaction proceeds via a stepwise addition-elimination pathway. |

| 4-Chloro-7-nitrobenzofurazan | Anilines | 4-Anilino-7-nitrobenzofurazans | Reaction initiated by a single electron transfer (SET) pathway. |

| 4-Fluoronitrobenzene | Thiomorpholine | 4-(4-Nitrophenyl)thiomorpholine | A standard SNAr reaction for N-arylation. mdpi.com |

Direct Arylation and Acylation Methods on Thiophenes

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed direct arylation and acylation of thiophenes are prominent examples of this approach. These methods allow for the formation of carbon-carbon bonds directly at the C-H positions of the thiophene ring.

The regioselectivity of direct C-H functionalization is often controlled by the inherent reactivity of the thiophene positions (the α-positions being more reactive than the β-positions) or by the use of directing groups. For instance, palladium(II)-catalyzed acylation of heteroarenes has been developed as an alternative to classical Friedel-Crafts acylation, reducing toxic metal waste. In some cases, the electronic properties of an electron-rich heteroaromatic ring are sufficient to facilitate the C-H palladation step without a directing group. Microwave-assisted palladium-catalyzed C-3 acylation of thiophenes with aldehydes has been shown to be efficient, with directing groups at the C-2 position controlling the regioselectivity.

Table 2: Palladium-Catalyzed Direct Functionalization of Thiophenes

| Thiophene Substrate | Coupling Partner | Catalyst System | Product Type |

| Thiophene derivatives | Aryl bromides | Pyrimidine-Pd(OAc)2 | 2-Arylthiophenes |

| 2-(2-pyridinyl)thiophene | Aldehydes | Pd(II) catalyst | 3-Acylthiophenes |

| Benzothiazoles | Thiophenes/Thiazoles | Palladium catalyst | Cross-coupled bi-heterocycles |

Cyclization Reactions for Thiophene Ring Formation

The construction of the thiophene ring itself through cyclization reactions is a fundamental approach to obtaining substituted thiophenes. Several named reactions are employed for this purpose, starting from acyclic precursors.

The Paal-Knorr thiophene synthesis is a classic method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.org This method is highly versatile for preparing a wide range of substituted thiophenes. wikipedia.org The reaction proceeds by the conversion of the dicarbonyl compound into a thioketone intermediate, which then undergoes cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org

Other notable cyclization methods include the Hinsberg synthesis, which utilizes 1,2-dicarbonyl compounds and diethyl thiodiacetate, and the Fiesselmann synthesis from α,β-acetylenic esters and thioglycolic acid esters. umich.edu These methods provide access to specific substitution patterns on the thiophene ring that may be difficult to achieve through functionalization of the pre-formed heterocycle.

Gewald Methodology and Related Thioketene Chemistry

The Gewald aminothiophene synthesis is a widely used multi-component reaction for the preparation of 2-aminothiophenes. organic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.org The reaction proceeds through a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then adds sulfur and subsequently cyclizes to form the 2-aminothiophene product. researchgate.net

The resulting 2-aminothiophenes are versatile intermediates that can be further modified. For example, the amino group can be replaced with other functionalities through diazotization reactions, providing a route to a variety of substituted thiophenes that are not directly accessible through other methods. This methodology is particularly valuable for creating highly functionalized thiophene rings. umich.eduresearchgate.net

Synthetic Routes to the 4-Nitrobenzoyl Moiety

The 4-nitrobenzoyl moiety is typically introduced into a molecule using an activated form of 4-nitrobenzoic acid, most commonly 4-nitrobenzoyl chloride. This acyl chloride is a highly reactive intermediate that serves as an excellent acylating agent. rsc.org

The synthesis of 4-nitrobenzoyl chloride is straightforwardly achieved by treating 4-nitrobenzoic acid with a chlorinating agent. While phosphorus pentachloride can be used, a more convenient and often higher-yielding method involves refluxing 4-nitrobenzoic acid with thionyl chloride (SOCl₂). This reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, yielding the desired acyl chloride. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making 4-nitrobenzoyl chloride a potent reagent for acylation reactions. rsc.org

Table 3: Synthesis of 4-Nitrobenzoyl Chloride

| Starting Material | Reagent | Conditions | Product | Yield |

| 4-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | 4-Nitrobenzoyl chloride | High |

| m-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Heat on steam bath | m-Nitrobenzoyl chloride | 90-98% chemscene.com |

Convergence of Thiophene and Benzoyl Fragment Synthesis

The final step in the synthesis of 2-Chloro-5-(4-nitrobenzoyl)thiophene involves the coupling of the 2-chlorothiophene (B1346680) core with the 4-nitrobenzoyl moiety. The most direct and common method for achieving this transformation is the Friedel-Crafts acylation . organic-chemistry.orggoogle.com

In this electrophilic aromatic substitution reaction, 2-chlorothiophene acts as the aromatic nucleophile, and the 4-nitrobenzoyl group is introduced as an electrophile. The electrophile is typically the acylium ion, generated in situ from 4-nitrobenzoyl chloride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orggoogle.com The reaction is generally regioselective, with acylation of 2-substituted thiophenes occurring predominantly at the vacant 5-position.

The electron-withdrawing nature of the chlorine atom on the thiophene ring deactivates it towards electrophilic substitution, but the reaction can still proceed under appropriate conditions. The strong electron-withdrawing nitro group on the benzoyl chloride enhances the reactivity of the acylium ion, facilitating the acylation. A similar procedure for the preparation of 2-chloro-5-nitrobenzophenone (B105091) involves the Friedel-Crafts acylation of benzene with 2-chloro-5-nitrobenzoyl chloride, demonstrating the feasibility of this type of transformation. sn-tin.com

Table 4: Representative Friedel-Crafts Acylation for the Synthesis of Aryl Ketones

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Product |

| 2-Chlorothiophene | 4-Nitrobenzoyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane (B109758) | This compound |

| Benzene | 2-Chloro-5-nitrobenzoyl chloride | Aluminum trichloride, Zinc chloride | Dichloromethane | 2-Chloro-5-nitrobenzophenone sn-tin.com |

| Toluene | Acetic anhydride | Triphenyltin grafted on SBA-15 | Not specified | 4-Methylacetophenone |

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)

Cross-coupling reactions are fundamental in forming carbon-carbon bonds, essential for synthesizing aryl-substituted thiophenes. The Suzuki-Miyaura coupling, in particular, is a powerful and versatile method for this purpose. d-nb.infonih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst. researchgate.net

In the context of structures analogous to this compound, a Suzuki coupling could be employed to attach an aryl group to the thiophene ring. For instance, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been successfully coupled with various aryl boronic acids to yield 2-(bromomethyl)-5-aryl-thiophene derivatives. d-nb.infonih.gov The general scheme for such a reaction involves a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base, like K₃PO₄, in a suitable solvent system like a 4:1 mixture of 1,4-dioxane (B91453) and water. nih.govnih.gov

The catalytic cycle of the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex.

Transmetalation: The organoboron compound reacts with the palladium complex, transferring the organic group to the palladium and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst.

The reaction is known for its mild conditions and tolerance to a wide range of functional groups, making it highly valuable in the synthesis of complex molecules. rsc.org

Table 1: Examples of Suzuki Cross-Coupling Reactions for Thiophene Derivatives

| Aryl Boronic Acid | Thiophene Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |

| 3-chloro-4-fluoro phenyl boronic acid | 2-bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | Good | nih.gov |

| 4-methoxyphenyl boronic acid | 2-bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 76 | nih.gov |

| Various aryl-boronic acids | 2,5-dibromo-3-hexylthiophene | Not specified | Not specified | 1,4-dioxane/water | Reasonable | nih.gov |

Catalytic Systems in Thiophene Synthesis

The choice of catalyst is crucial for the efficiency and selectivity of synthetic reactions leading to substituted thiophenes. Palladium-based catalysts are among the most prominent for C-C and C-N bond formation due to their wide range of selectivities and mild reaction conditions. rsc.org Both palladium(0) and palladium(II) complexes are used as catalyst precursors. icmpp.ro

In addition to traditional homogenous catalysts like Pd(PPh₃)₄, heterogeneous systems such as palladium on carbon (Pd/C) have proven effective, even under aqueous and mild conditions. icmpp.ro Palladium nanoparticles have also gained attention due to their high surface-to-volume ratio, making them ideal for heterogeneous catalysis. icmpp.ro The development of ligandless systems and the use of N-heterocyclic carbenes as ligands for palladium have further expanded the toolkit for these transformations. icmpp.ro

For Friedel-Crafts acylation, the primary method for introducing the benzoyl group, Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used as catalysts. masterorganicchemistry.com These catalysts activate the acyl halide, making it a more potent electrophile for the aromatic substitution reaction on the thiophene ring. masterorganicchemistry.com In recent years, solid acid catalysts such as zeolites have been explored as more environmentally friendly and reusable alternatives to traditional Lewis acids. researchgate.net

Optimization of Synthetic Parameters

Optimizing reaction conditions is key to maximizing yield and purity in the synthesis of this compound and its analogs. Factors such as solvent, temperature, and reaction time play significant roles.

Solvent Effects and Reaction Conditions

The choice of solvent can dramatically influence the outcome of a reaction, particularly in Friedel-Crafts acylations. The product ratio of isomeric ketones in the acylation of naphthalene, for example, is highly solvent-dependent. stackexchange.com Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) tend to favor the formation of the kinetic product, while polar solvents like nitrobenzene (B124822) can lead to the thermodynamic product. stackexchange.com This is often due to the solubility of the intermediate complex formed between the product and the Lewis acid catalyst. stackexchange.com In a non-polar solvent, this complex may precipitate, preventing further reaction or rearrangement. stackexchange.com

For Suzuki coupling reactions, solvent choice also impacts yield. A mixture of 1,4-dioxane and water is often effective, as it can facilitate the dissolution of both the organic and inorganic reaction components. nih.gov The high solubility of aryl-boronic acids in 1,4-dioxane has been cited as a reason for achieving high yields in this solvent system. nih.gov

Temperature is another critical parameter. While some reactions proceed at room temperature, others require heating to achieve a reasonable rate. Microwave irradiation has been used to accelerate reactions, reducing reaction times from hours to minutes. icmpp.ro

One-Pot Synthesis Approaches for Substituted Thiophenes

One-pot synthesis methods offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single process without isolating intermediates. Several one-pot approaches for the synthesis of substituted thiophenes have been developed.

For instance, the Gewald reaction provides a route to 2-aminothiophenes in a one-pot, three-component reaction of a ketone, an active methylene (B1212753) compound, and elemental sulfur, often catalyzed by a base. derpharmachemica.com While not directly applicable to this compound, it exemplifies the power of one-pot strategies in thiophene synthesis.

A one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde has also been reported. google.com This process involves chlorination followed by oxidation in a single reaction vessel, avoiding the need to isolate the intermediate 5-chloro-2-thiophenecarboxaldehyde. google.com Such strategies are highly desirable in industrial applications for their cost-effectiveness and operational simplicity.

Advanced Synthetic Precursor Design and Derivatization Strategies

The design of advanced precursors and subsequent derivatization are crucial for accessing a wide range of functionalized thiophenes. A common strategy for synthesizing compounds like this compound involves the initial synthesis of a simpler, functionalized thiophene precursor, which is then further modified.

For example, 2-chlorothiophene can serve as a starting material. researchgate.netgoogle.com It can undergo Friedel-Crafts acylation with 4-nitrobenzoyl chloride in the presence of a Lewis acid to introduce the 4-nitrobenzoyl group at the 5-position. The chlorine atom on the thiophene ring directs the incoming acyl group primarily to the adjacent C5 position.

Alternatively, a precursor like 2-acetyl-5-chlorothiophene (B429048) can be synthesized from 2-chlorothiophene and acetyl chloride. researchgate.net This intermediate can then be subjected to further reactions. For instance, nitration of 2-acetyl-5-chlorothiophene can introduce a nitro group onto the thiophene ring, which could then be followed by other transformations. researchgate.net

Derivatization strategies often involve modifying existing functional groups to build molecular complexity. For instance, a carboxylic acid group on a thiophene ring can be converted to an acyl chloride, which can then react with various amines to form a series of amide derivatives. nih.gov Similarly, ketone functionalities, such as the one in 2-benzoylthiophene, can be used as a handle for further functionalization through reactions like Vilsmeier-Haack, leading to β-chloroacroleins which are versatile intermediates for other heterocyclic systems. mdpi.comsigmaaldrich.comnih.gov

Mechanistic Investigations of Reactions Involving 2 Chloro 5 4 Nitrobenzoyl Thiophene

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Thiophene (B33073) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 2-Chloro-5-(4-nitrobenzoyl)thiophene, facilitated by the electron-deficient nature of the thiophene ring. nih.gov Thiophene derivatives are often significantly more reactive than their benzene (B151609) counterparts in SNAr reactions, a phenomenon attributed to the ability of the sulfur atom to stabilize the reaction intermediates. uoanbar.edu.iq The mechanism is generally a two-step addition-elimination process. nih.gov

The reactivity of the thiophene ring towards nucleophilic attack is profoundly influenced by its substituents. The 4-nitrobenzoyl group at the 5-position acts as a powerful electron-withdrawing group. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution by stabilizing the negatively charged intermediate. uoanbar.edu.iqlibretexts.org This activation is most pronounced at the positions ortho and para to the electron-withdrawing group. In this molecule, the chlorine atom is at the 2-position, which is ortho to the sulfur and "para-like" to the 5-benzoyl substituent, making it the prime site for nucleophilic attack.

The nitro group on the benzoyl moiety further enhances the electron-withdrawing capacity of the entire substituent through resonance and inductive effects. The chlorine atom at the 2-position serves as the leaving group in the SNAr reaction. The combined electronic effects of these substituents render the C2 carbon of the thiophene ring highly electrophilic and susceptible to attack by nucleophiles.

Table 1: Influence of Substituents on SNAr Reactivity| Substituent Group | Position | Electronic Effect | Role in SNAr Reaction | Effect on Reactivity at C2 |

|---|---|---|---|---|

| -Cl (Chlorine) | 2 | Inductively withdrawing, weakly deactivating | Leaving Group | Enables substitution |

| -(4-nitrobenzoyl) | 5 | Strongly electron-withdrawing | Activating Group | Strongly Increases |

| -NO₂ (on benzoyl ring) | para | Strongly electron-withdrawing | Enhances activation by benzoyl group | Further Increases |

In SNAr reactions, the nature of both the leaving group and the incoming nucleophile is critical to the reaction kinetics. Halogens, such as the chlorine atom in this compound, are effective leaving groups. The rate of substitution often follows the trend I > Br > Cl > F, which is related to the carbon-halogen bond strength and the ability of the halide to leave.

The identity of the nucleophile dictates the feasibility and rate of the substitution. Strong nucleophiles are generally required for SNAr reactions. Studies on related activated thiophenes have successfully employed a variety of nucleophiles, including thiolates, amines like pyrrolidine, and alkoxides. nih.govmdpi.com The reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521), for instance, proceeds readily at room temperature, highlighting the efficacy of hydroxide as a nucleophile when the aromatic ring is sufficiently activated. libretexts.org

The mechanism of SNAr proceeds through a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org In the case of this compound, the first and rate-determining step is the attack of a nucleophile on the C2 carbon, breaking the aromaticity of the thiophene ring and forming the tetrahedral Meisenheimer adduct. nih.govuoanbar.edu.iq

The negative charge of this intermediate is delocalized across the thiophene ring and, crucially, onto the strongly electron-withdrawing 4-nitrobenzoyl substituent. The sulfur atom's d-orbitals may also participate in stabilizing the negative charge. uoanbar.edu.iq This stabilization lowers the activation energy for the formation of the complex. The second step is the rapid expulsion of the chloride ion, which restores the aromaticity of the thiophene ring and yields the final substitution product. libretexts.org

Electrophilic Aromatic Substitution on the Thiophene Ring and Nitrobenzoyl Moiety

While thiophene is typically more reactive towards electrophilic aromatic substitution (EAS) than benzene, with a preference for substitution at the 2- and 5-positions, the electronic profile of this compound makes it highly resistant to this type of reaction. uoanbar.edu.iqpearson.com

Both the chloro group and the 4-nitrobenzoyl group are deactivating substituents. The 4-nitrobenzoyl group, in particular, is powerfully electron-withdrawing, which significantly reduces the electron density of the thiophene ring, making it a poor nucleophile for attacking an incoming electrophile. Similarly, the nitrobenzoyl moiety is itself strongly deactivated towards EAS. The nitro group and the carbonyl function are both strong deactivating groups, directing any potential, though highly unlikely, substitution to the meta positions on the benzene ring. Therefore, forcing EAS on either ring of the molecule would require exceptionally harsh reaction conditions, which would likely lead to degradation of the starting material.

Acylation and Benzoylation Reaction Mechanisms

The synthesis of this compound itself is an example of an acylation reaction, specifically a Friedel-Crafts acylation. The mechanism involves the reaction of 2-chlorothiophene (B1346680) with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The key steps of this mechanism are:

Formation of the Electrophile: The Lewis acid catalyst coordinates with the chlorine atom of the 4-nitrobenzoyl chloride, polarizing the carbonyl-chlorine bond and leading to the formation of a highly electrophilic acylium ion, [O=C-C₆H₄-NO₂]⁺.

Nucleophilic Attack: The π-system of the 2-chlorothiophene ring acts as a nucleophile, attacking the acylium ion. The chloro group at the 2-position is an ortho, para-director, guiding the incoming electrophile to the vacant and activated 5-position. google.com This attack forms a resonance-stabilized carbocation intermediate (a σ-complex).

Deprotonation: A weak base, typically [AlCl₄]⁻, removes the proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.

Further acylation on the resulting molecule is improbable due to the strong deactivating effects of the existing substituents, as discussed in the context of EAS.

Intramolecular Cyclization Pathways and Rearrangements

While specific intramolecular cyclization reactions for this compound are not extensively documented, its structure allows for the proposal of plausible mechanistic pathways, often mediated by transition metals like palladium. nih.govmit.edu Such reactions are valuable for the synthesis of complex heterocyclic systems from common precursors. nih.govmit.edu

One hypothetical pathway could involve a palladium-catalyzed intramolecular C-H activation/C-C bond formation. This could potentially link the C4 position of the thiophene ring with an ortho-position of the benzoyl ring to form a fused polycyclic system. The mechanism would likely proceed through the following stages:

Oxidative Addition: A Pd(0) catalyst oxidatively inserts into the C-Cl bond of the thiophene ring.

Intramolecular C-H Activation: The resulting organopalladium(II) species could then undergo intramolecular C-H activation at an ortho C-H bond of the benzoyl ring, forming a palladacycle intermediate.

Reductive Elimination: This intermediate would then reductively eliminate Pd(0), forming a new carbon-carbon bond and the cyclized product, while regenerating the catalyst.

The selectivity and feasibility of such transformations are often highly dependent on the specific ligands coordinated to the palladium center. nih.gov

Table of Compounds

Radical Mechanisms (e.g., SRN1) in Halogenated Thiophene Transformations

The transformation of halogenated thiophenes can proceed through various mechanistic routes, with radical mechanisms such as the SRN1 (Substitution Radical-Nucleophilic Unimolecular) pathway being of significant interest. The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the substrate, in this case, this compound. This process is particularly relevant for aromatic and heteroaromatic halides that are not activated towards traditional nucleophilic aromatic substitution (SNAr).

The presence of the strongly electron-withdrawing 4-nitrobenzoyl group at the 5-position of the thiophene ring is crucial. This group can stabilize the radical anion intermediate formed upon electron transfer, thereby facilitating the initiation of the SRN1 chain process. The general mechanism can be outlined in the following steps:

Initiation: An electron is transferred from a donor (e.g., photochemically, electrochemically, or from a strong base) to the this compound molecule, forming a radical anion.

Propagation:

The radical anion undergoes fragmentation, cleaving the carbon-chlorine bond to generate a 5-(4-nitrobenzoyl)thien-2-yl radical and a chloride anion.

This aryl radical then reacts with a nucleophile to form a new radical anion.

This new radical anion transfers an electron to another molecule of this compound, propagating the chain and forming the final product.

Termination: The chain reaction can be terminated through various side reactions, such as the reaction of the aryl radical with the solvent.

While direct experimental studies on this compound are not extensively detailed in the public domain, the behavior of similar halogenated aromatic and heteroaromatic compounds strongly supports the feasibility of an SRN1 pathway. The nitro group is well-documented to promote such radical-nucleophilic substitutions.

Table 1: Key Intermediates in the Proposed SRN1 Transformation of this compound

| Intermediate | Structure | Role in the Mechanism |

| Radical Anion of Substrate | [C₁₁H₆ClNO₃S]⁻• | Formed in the initiation step by electron transfer. |

| 5-(4-nitrobenzoyl)thien-2-yl Radical | [C₁₁H₆NO₃S]• | Generated by the fragmentation of the initial radical anion. |

| Radical Anion of Product | [Product]⁻• | Formed by the reaction of the aryl radical with a nucleophile. |

Note: The structures are represented by their chemical formulas as visual depictions are not available.

Catalyst-Dependent Reaction Pathways and Regioselectivity

The outcome of reactions involving this compound can be significantly influenced by the choice of catalyst, particularly in cross-coupling reactions. Transition metal catalysts, such as those based on palladium and copper, are widely employed for the formation of new carbon-carbon and carbon-heteroatom bonds with aryl halides. The catalyst not only facilitates the reaction but can also dictate the regioselectivity, which is the preferential reaction at one site over another.

In the case of this compound, the primary site of reaction for cross-coupling is the carbon atom bearing the chlorine atom (the C2 position). However, the choice of catalyst and ligands can influence the efficiency and selectivity of the reaction, especially if other potentially reactive sites were present.

Palladium-catalyzed reactions , such as the Suzuki, Heck, and Buchwald-Hartwig couplings, typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck), and reductive elimination. The nature of the phosphine (B1218219) ligands on the palladium center can affect the rate and selectivity of these steps.

Copper-catalyzed reactions , often referred to as Ullmann-type couplings, provide an alternative pathway. These reactions are particularly useful for the formation of C-O, C-S, and C-N bonds. The mechanism of copper-catalyzed reactions is often more complex and less universally understood than that of palladium-catalyzed reactions, but it is known to be sensitive to the ligands and the oxidation state of the copper.

The regioselectivity in catalyst-dependent reactions of this compound is primarily governed by the position of the halogen leaving group. The C-Cl bond at the 2-position is the established reactive site for these cross-coupling reactions. The influence of different catalysts would manifest more in terms of reaction efficiency, substrate scope, and tolerance of functional groups rather than altering the primary position of substitution. For instance, a particular palladium catalyst system might provide a higher yield in a Suzuki coupling with an arylboronic acid compared to a copper-based catalyst under similar conditions.

Table 2: Comparison of Potential Catalytic Systems for Cross-Coupling Reactions of this compound

| Catalytic System | Typical Reaction Type | Mechanistic Hallmarks | Potential Influence on Regioselectivity |

| Palladium/Phosphine Ligands | Suzuki, Heck, Buchwald-Hartwig | Oxidative addition, Reductive elimination | Primarily directs substitution at the C-Cl bond; ligand choice affects efficiency. |

| Copper/Ligands (e.g., phenanthroline) | Ullmann Coupling | Often involves Cu(I)/Cu(III) or radical pathways | Directs substitution at the C-Cl bond; ligand choice is critical for reactivity. |

This table presents a generalized comparison based on established principles of catalysis, as specific studies on this compound are limited.

Further detailed research, including kinetic studies and the isolation or spectroscopic observation of intermediates, would be necessary to fully elucidate the specific mechanistic nuances of reactions involving this compound.

Computational and Theoretical Studies on 2 Chloro 5 4 Nitrobenzoyl Thiophene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations are based on the principles of quantum mechanics and can predict various chemical phenomena with high accuracy. nih.gov For molecules like 2-Chloro-5-(4-nitrobenzoyl)thiophene, these studies elucidate the distribution of electrons and energy levels within the molecular structure.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules, including thiophene (B33073) derivatives. nih.govrsc.orgechemcom.com DFT calculations are used to determine the optimized geometry, electronic properties, and vibrational frequencies of the molecule in its ground state. jocpr.comnih.gov This approach is favored for its balance of computational cost and accuracy, making it suitable for analyzing complex systems. researchgate.net The theory is applied to investigate properties such as molecular electrostatic potential (MEP), which helps in identifying sites prone to electrophilic and nucleophilic attack. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net For organic molecules containing heteroatoms, the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is widely employed and has been shown to yield reliable results. jocpr.comnih.gov This functional is often paired with a Pople-style basis set, such as 6-311++G(d,p). jocpr.comresearchgate.netnih.gov This basis set is extensive, incorporating diffuse functions (++) to describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical distribution of electron density in molecules. nih.govnih.gov This combination of methodology is well-suited for calculating the geometric parameters and electronic properties of thiophene-based compounds. jocpr.comepstem.net

A crucial step in computational analysis is molecular geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. nih.govdoaj.org Using methods like DFT with the B3LYP/6-311++G(d,p) level of theory, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. nih.gov The optimization process continues until a stationary point on the potential energy surface is found, which corresponds to the most stable conformation of the molecule. nih.gov These theoretically determined structural parameters can then be compared with experimental data, often showing good agreement. sid.irnih.gov

| Parameter | Calculated Value (B3LYP) |

|---|---|

| C-S Bond Length (Å) | 1.714 |

| C=C Bond Length (Å) | 1.375 |

| C-C Bond Length (Å) | 1.423 |

| C-Cl Bond Length (Å) | 1.725 |

| C-S-C Bond Angle (°) | 92.2 |

| S-C=C Bond Angle (°) | 111.5 |

| C-C-Cl Bond Angle (°) | 125.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energies and shapes of these orbitals are crucial for predicting the reactivity and kinetic stability of a molecule. researchgate.net

The energies of the HOMO and LUMO orbitals are important quantum chemical parameters. The HOMO energy (EHOMO) is related to the ionization potential and represents the electron-donating ability of a molecule. rsc.org The LUMO energy (ELUMO) is associated with the electron affinity and indicates the electron-accepting ability. rsc.org

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO). researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.govresearchgate.net The HOMO-LUMO gap is a critical parameter for understanding the electronic and optical properties of a compound. core.ac.uk

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.23 |

| Energy Gap (ΔE) | 4.62 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. nih.gov These indices provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. epstem.net

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): Defined as μ = -(I + A) / 2 = -χ. It represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / 2η.

These reactivity indices are invaluable for comparing the chemical behavior of different molecules and for understanding the influence of various functional groups on their reactivity. epstem.netresearchgate.net

| Reactivity Index | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.23 |

| Electronegativity (χ) | 4.54 |

| Chemical Potential (μ) | -4.54 |

| Chemical Hardness (η) | 2.31 |

| Chemical Softness (S) | 0.216 |

| Electrophilicity Index (ω) | 4.46 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potentials, respectively.

For this compound, the MEP map would likely reveal a significant negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them the primary sites for electrophilic interactions. The presence of the electron-withdrawing nitro group (-NO₂) and the chloro group (-Cl) would lead to a positive potential (blue) on the thiophene and benzoyl rings, particularly on the hydrogen atoms. The sulfur atom in the thiophene ring often exhibits a region of negative potential, contributing to the molecule's reactivity. This charge distribution is fundamental in understanding how the molecule interacts with other chemical species and its potential role in chemical reactions.

Vibrational Spectroscopy Simulations and Theoretical Interpretation

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the identification of characteristic functional group vibrations.

For this compound, key vibrational modes can be predicted. The stretching vibrations of the C=O group in the benzoyl moiety would be expected in the range of 1630-1680 cm⁻¹. The nitro group (-NO₂) would exhibit symmetric and asymmetric stretching vibrations typically found around 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The C-Cl stretching vibration is expected to appear in the 600-800 cm⁻¹ region. Vibrations associated with the thiophene ring, including C-H, C-C, and C-S stretching, would also be present and their precise positions would be influenced by the substituents. Comparing the theoretically predicted spectrum with experimental data allows for a detailed confirmation of the molecular structure.

Table 1: Predicted Prominent Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| C-Cl | Stretching | 600 - 800 |

| Thiophene Ring | C-S Stretching | 830 - 880 |

Conformational Analysis and Energy Profiles

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. By performing a potential energy surface (PES) scan, the energy of the molecule is calculated as a function of the rotation around specific single bonds. This allows for the identification of the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with significant NLO properties typically possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer.

This compound has the structural features that suggest potential NLO activity. The nitro group acts as a strong electron acceptor, while the thiophene ring can serve as part of the π-conjugated bridge. The presence of the chloro substituent can also influence the electronic properties. Theoretical calculations, often at the DFT level, would quantify the polarizability and hyperpolarizability tensors. A large β value would indicate a significant second-order NLO response, making the compound a candidate for applications such as frequency doubling of light. Studies on similar thiophene derivatives with donor and acceptor groups have shown promising NLO properties. researchgate.net

Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis and Fingerprint Plots)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions.

Advanced Spectroscopic and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis

In a hypothetical ¹H NMR spectrum, the protons on the thiophene (B33073) and phenyl rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The two protons on the thiophene ring would likely appear as doublets due to coupling with each other. The protons on the 4-nitrophenyl group would exhibit a characteristic AA'BB' system, appearing as two distinct doublets, due to the strong electron-withdrawing effect of the nitro group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would be expected to show signals for all 11 carbon atoms in the molecule. The carbonyl carbon would be the most deshielded, appearing significantly downfield (likely in the δ 180-190 ppm range). Carbons attached to the electronegative chlorine atom and those influenced by the nitro group would also exhibit characteristic shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Without 1D NMR data, a discussion of 2D NMR is purely speculative.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons on the thiophene ring and on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which would be crucial for confirming the connectivity between the thiophene ring, the carbonyl group, and the nitrophenyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy identifies the functional groups present in a molecule.

IR Spectroscopy : Key expected absorption bands would include a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹, characteristic aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, strong asymmetric and symmetric stretching bands for the nitro group (NO₂) near 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and C-Cl stretching vibrations typically below 800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would complement the IR data, being particularly sensitive to the symmetric vibrations of the aromatic rings and the C-S bond of the thiophene moiety.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

MS : The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with approximately one-third the intensity of the M⁺ peak would be characteristic.

HRMS : High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₁H₆ClNO₃S.

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal provides the definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. No crystallographic data for 2-Chloro-5-(4-nitrobenzoyl)thiophene has been deposited in crystallographic databases. Such a study would reveal the planarity of the thiophene and phenyl rings and the dihedral angle between them.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal with monochromatic X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, which is dictated by the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, researchers can construct a three-dimensional electron density map of the molecule.

This map allows for the precise determination of:

Molecular Connectivity: Unambiguous confirmation of the chemical structure.

Bond Lengths and Angles: Providing insight into the bonding within the molecule.

Conformation: Determining the spatial orientation of different parts of the molecule, such as the dihedral angle between the thiophene and nitrobenzoyl rings.

Crystal Packing: Understanding how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds or π-π stacking.

While specific crystallographic data for this compound is not publicly available, the study of analogous compounds like benzophenone derivatives provides a clear example of the data obtained. For instance, the metastable β-phase of benzophenone was characterized by SC-XRD, revealing its monoclinic crystal system and specific unit cell dimensions. nih.govresearchgate.net This level of detail is crucial for structure-property relationship studies.

Table 1: Example of Single-Crystal Crystallographic Data for a Related Compound (β-Benzophenone)

This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment, using the known metastable polymorph of benzophenone as an example.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.22 |

| b (Å) | 8.15 |

| c (Å) | 16.33 |

| β (°) | 112.91 |

| Volume (ų) | 1989.5 |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, providing information about its crystalline phases. rigaku.com Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on a finely ground powder. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the specific crystalline form of the substance.

PXRD is indispensable for:

Phase Identification: By comparing the experimental diffractogram to a database of known patterns, the crystalline phase of the material can be identified.

Polymorphism Screening: Many organic compounds, including active pharmaceutical ingredients, can exist in multiple crystalline forms known as polymorphs. researchgate.net These polymorphs can have different physical properties, such as solubility and stability. PXRD is a primary tool for identifying and distinguishing between different polymorphs. rigaku.comnih.gov

Purity Analysis: The presence of crystalline impurities or different polymorphic forms can be detected as additional peaks in the PXRD pattern.

For example, studies on benzophenone have utilized PXRD to identify and characterize its stable (α) and metastable (β) polymorphs, each of which produces a distinct diffraction pattern. nih.govresearchgate.net This allows for the routine quality control of a sample to ensure it consists of the desired crystalline phase. researchgate.net

Table 2: Example of Characteristic Powder XRD Peaks for Different Polymorphs of Benzophenone

This table demonstrates how different polymorphs of a compound yield unique sets of peaks in a PXRD analysis, enabling their identification and differentiation.

| Polymorph | Characteristic Peaks (2θ) |

|---|---|

| α-Benzophenone (stable) | 12.1°, 15.5°, 17.8°, 24.5° |

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths of light absorbed are determined by the electronic structure of the molecule, particularly the nature of its chromophores (light-absorbing groups).

For this compound, the key chromophores are the thiophene ring and the nitrobenzoyl system. The UV-Vis spectrum is expected to show absorptions corresponding to specific electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the thiophene and aromatic rings and typically result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pairs on the oxygen atoms of the nitro and carbonyl groups) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions.

The absorption maxima (λmax) provide information about the extent of conjugation and the electronic environment of the chromophores. Studies on nitrobenzene (B124822), a component of the target molecule's structure, show strong absorption bands around 240 nm, which are characteristic of its electronic transitions. nih.gov Similarly, thiophene derivatives exhibit characteristic absorption bands that are influenced by the nature and position of substituents on the ring. nii.ac.jp The conjugation between the thiophene and nitrobenzoyl moieties in the target compound would likely result in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to the individual components.

Table 3: Expected Electronic Transitions and Absorption Regions for this compound

This table outlines the types of electronic transitions anticipated for the molecule and the general regions of the UV-Vis spectrum where their absorption bands are expected to appear.

| Transition Type | Involved Orbitals | Chromophore | Expected λmax Region (nm) |

|---|---|---|---|

| π → π* | π → π* | Conjugated Thiophene-Benzoyl System | 250 - 400 |

| n → π* | n → π* | Carbonyl (C=O) Group | 300 - 350 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermal Analysis) for Stability Studies

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for assessing the thermal stability, decomposition profile, and phase transitions of a compound.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve plots mass loss versus temperature. It provides information on decomposition temperatures, the presence of residual solvents or water, and the composition of the material. For an organic compound like this compound, TGA would reveal the temperature at which it begins to decompose and the amount of non-volatile residue, if any. Studies on substituted thiophene polymers have shown they can possess good thermal stability. researchgate.net

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. Peaks on the DTA curve indicate thermal events. An endothermic peak (temperature drop) typically corresponds to melting, boiling, or sublimation, while an exothermic peak (temperature increase) can indicate crystallization, oxidation, or decomposition. When combined with TGA, DTA can distinguish between mass-loss events (decomposition) and other thermal transitions like melting.

Table 4: Example of Thermal Analysis Data Interpretation

This table illustrates the kind of events that can be identified and the information derived from TGA and DTA experiments.

| Technique | Observed Event | Temperature Range | Interpretation |

|---|---|---|---|

| TGA | No significant mass loss | 25°C - 200°C | Compound is thermally stable up to 200°C. |

| TGA | Sharp mass loss | > 200°C | Onset of thermal decomposition. |

| DTA | Endothermic Peak (no mass loss in TGA) | 150°C - 160°C | Melting point of the compound. |

Reactions at the Halogen Site (Chlorine)

The chlorine atom at the 2-position of the thiophene ring is susceptible to replacement through various substitution reactions, a reactivity that is significantly enhanced by the presence of the electron-withdrawing 4-nitrobenzoyl group.

Nucleophilic Displacement Reactions

The thiophene ring, particularly when substituted with electron-withdrawing groups, is notably more reactive towards nucleophilic substitution than corresponding benzene (B151609) analogues. This increased reactivity facilitates the displacement of the chlorine atom by a variety of nucleophiles. The electron-withdrawing effect of the 5-(4-nitrobenzoyl) substituent activates the C-Cl bond towards nucleophilic attack.

Studies on similar 2-halo-5-nitrothiophenes have shown that they readily react with nucleophiles such as amines (e.g., piperidine, morpholine) and alkoxides. The reaction rates in these substitutions are observed to be significantly faster than for their benzene counterparts, a phenomenon attributed to the ability of the sulfur atom in the thiophene ring to stabilize the intermediate Meisenheimer complex.

Table 1: Potential Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | Piperidine | 2-(Piperidin-1-yl)-5-(4-nitrobenzoyl)thiophene |

| Alkoxide | Sodium methoxide | 2-Methoxy-5-(4-nitrobenzoyl)thiophene |

Cross-Coupling Reactions for Further Functionalization

Modern synthetic organic chemistry offers a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. The chlorine atom of this compound serves as an excellent handle for such transformations, enabling the introduction of a wide array of functional groups.

Palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Kumada couplings are particularly effective for functionalizing halo-thiophenes. researchgate.netwikipedia.org The Suzuki-Miyaura reaction, for instance, would involve the coupling of the parent compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. annamalaiuniversity.ac.in This method is valued for its mild reaction conditions and tolerance of various functional groups, including the nitro and ketone moieties present in the molecule. nih.gov

Table 2: Common Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Aryl-5-(4-nitrobenzoyl)thiophene |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Alkyl/Aryl-5-(4-nitrobenzoyl)thiophene |

Reactions at the Nitro Group

The aromatic nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to various other nitrogen-containing functionalities.

Reduction to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental and widely used transformation. This conversion drastically alters the electronic properties of the benzoyl ring, turning the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. A variety of methods are available for this reduction, offering different levels of chemoselectivity. wikipedia.org

Commonly used reagents include metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide is also highly effective. wikipedia.org For substrates containing sensitive functional groups, such as the chloro-thiophene moiety where dehalogenation is a potential side reaction, milder or more selective reagents are preferred. Tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation with Raney nickel can often achieve the desired nitro reduction without affecting the C-Cl bond. wikipedia.org

Table 3: Reagents for the Reduction of the Nitro Group to an Amine

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Fe, HCl | Reflux | Standard, cost-effective method |

| SnCl₂·2H₂O | Ethanol, Reflux | Mild conditions, good for sensitive substrates |

| H₂, Pd/C | Methanol (B129727), RT | Highly efficient, may cause dehalogenation |

| H₂, Raney Nickel | Ethanol, RT | Often used to avoid dehalogenation of aryl halides wikipedia.org |

Other Nitro Group Transformations

Beyond complete reduction to an amine, the nitro group can be transformed into other oxidation states under controlled conditions. Partial reduction can yield hydroxylamines or nitroso compounds. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride is a classic method for preparing aryl hydroxylamines from nitroarenes. chem-station.com

Enzymatic reductions have also been explored, where nitroreductases can catalyze the chemoselective reduction of aromatic nitro groups to hydroxylamino groups. nih.govnih.gov These intermediates can sometimes undergo further spontaneous or catalyzed rearrangements, such as the Bamberger rearrangement, to yield aminophenol derivatives. nih.gov Under different conditions, such as using metal hydrides like LiAlH₄ on aromatic nitro compounds, reductive coupling can occur, leading to the formation of azo compounds. wikipedia.org

Reactions at the Ketone Moiety

The ketone carbonyl group acts as a site for both reduction and carbon-carbon bond-forming reactions. Its reactivity allows for the modification of the linker between the thiophene and nitrophenyl rings.

Standard ketone reactions are applicable to the benzoyl group in this molecule. The carbonyl can be completely reduced to a methylene (B1212753) (CH₂) group, effectively converting the benzoyl substituent to a benzyl group. This is typically achieved under harsh conditions using either the Clemmensen reduction (zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures). wikipedia.orgchem-station.com The choice between these two methods depends on the stability of the substrate to strongly acidic or basic conditions, respectively. wikipedia.orgmasterorganicchemistry.com

Alternatively, the ketone can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation introduces a chiral center into the molecule. The Wittig reaction provides a route to convert the carbonyl into an alkene, by reacting the ketone with a phosphorus ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com This allows for the extension of the carbon framework at this position. Another important transformation is the Baeyer-Villiger oxidation, where a peroxyacid is used to insert an oxygen atom adjacent to the carbonyl, converting the ketone into an ester. wikipedia.orgorganic-chemistry.org Given the migratory aptitudes, the phenyl group is expected to migrate, leading to the formation of a phenyl ester. pw.live

Table 4: Representative Reactions at the Ketone Moiety

| Reaction Name | Reagent(s) | Product Functional Group |

|---|---|---|

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene (-CH₂-) wikipedia.orgbyjus.com |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Methylene (-CH₂-) wikipedia.orgchem-station.combyjus.com |

| Borohydride Reduction | NaBH₄ | Secondary Alcohol (-CH(OH)-) |

| Wittig Reaction | Ph₃P=CHR | Alkene (C=CHR) organic-chemistry.orgmasterorganicchemistry.com |

An exploration into the chemical reactivity and derivatization of this compound reveals a landscape of potential transformations targeting its distinct functional moieties. The compound serves as a versatile scaffold for synthetic modifications, leveraging the reactivity of the carbonyl group, the nitro-substituted benzoyl ring, and the chlorine-bearing thiophene heterocycle. Research into this and structurally related molecules has paved the way for the synthesis of a diverse array of derivatives with potential applications in medicinal and materials chemistry. This article details the chemical transformations of this compound, focusing on carbonyl additions, modifications of the benzoyl and thiophene rings, and the synthesis of novel fused heterocyclic systems.

Advanced Applications in Materials Science and Chemical Innovation

Incorporation into Polymeric Materials and Conductive Films

Thiophene (B33073) and its derivatives are fundamental building blocks for conducting polymers, materials that combine the electrical properties of metals with the processing advantages of plastics. researchgate.netekb.eg The incorporation of 2-Chloro-5-(4-nitrobenzoyl)thiophene into polymeric structures can be envisioned through several synthetic strategies to create materials with tailored properties.

One approach involves the polymerization of the thiophene ring itself. Thiophene monomers with unsubstituted α-positions can undergo electrochemical or chemical oxidative polymerization to form polythiophene chains. researchgate.netmdpi.com These polymers possess a conjugated π-electron system along their backbone, which is responsible for their conductivity. researchgate.net The properties of the resulting polymer, such as its conductivity, solubility, and stability, are highly dependent on the nature of the substituents on the thiophene ring. mdpi.com The chloro and nitrobenzoyl groups on the this compound molecule would significantly influence the electronic properties of the corresponding polymer.

Alternatively, this compound can be incorporated as a pendant group on a polymer backbone or used in step-growth polymerization. For instance, a patent describes the synthesis of 2-benzoyl-5-chlorothiophene and its reaction to form high-performance polymers, demonstrating that the displacement of the acyl chlorine can proceed completely, a requirement for the formation of high molecular weight polymers. google.com By analogy, this compound could be a monomer in the synthesis of polyamides or other condensation polymers, where its rigid structure and electronic properties would be imparted to the bulk material. google.com

Table 1: Potential Polymerization Strategies and Resulting Polymer Characteristics

| Polymerization Method | Role of this compound | Potential Polymer Properties |

| Oxidative Polymerization | Monomer | Conductive, electroactive, potentially enhanced stability due to electron-withdrawing groups. |

| Step-Growth Polymerization | Monomer (e.g., in polyamides) | High thermal stability, specific optical and electronic properties. |

| Side-Chain Functionalization | Pendant Group | Modified solubility, processability, and introduction of specific electronic functionalities. |

Development of Novel Organic Electronic Materials

The field of organic electronics leverages the properties of conjugated organic molecules to create devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com Thiophene-based compounds are particularly prominent in this area due to their excellent charge transport properties and chemical stability. numberanalytics.comresearchgate.net

The structure of this compound, featuring an electron-donating thiophene ring and a strongly electron-accepting nitrobenzoyl group, fits the donor-π-acceptor (D-π-A) design motif. This molecular architecture is highly sought after in organic electronic materials as it can lead to a small HOMO-LUMO gap, which is beneficial for applications in organic solar cells and as emitters in OLEDs. beilstein-journals.org Thienothiophenes, which are related fused-ring systems, have been successfully used in the construction of semiconductors for OLEDs and OFETs. beilstein-journals.org

The electron-withdrawing nature of the chloro and nitrobenzoyl substituents is expected to lower both the HOMO and LUMO energy levels of the molecule. This can improve the air stability of the material, as a lower HOMO level makes it less susceptible to oxidation. researchgate.net The specific electronic properties can be further tuned by chemical modification, making such compounds versatile building blocks for a range of electronic applications. mdpi.com

Role in Dye Chemistry and Pigment Development

Thiophene-based azo dyes are a significant class of colorants known for their bright colors and good fastness properties on synthetic fibers like polyester. sapub.org These dyes often utilize 2-aminothiophene derivatives as the diazo component in their synthesis. sapub.orgresearchgate.net

While this compound is not a dye itself, it is a potential precursor for the synthesis of various colorants. The nitro group can be chemically reduced to an amino group, yielding 2-Chloro-5-(4-aminobenzoyl)thiophene. This resulting aromatic amine can then be diazotized and coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes. The final color and properties of the dye would be influenced by the entire molecular structure, including the chloro-substituted thiophene and benzoyl moieties. sapub.org

The general synthetic route for thiophene-based azo dyes involves the diazotization of a 2-aminothiophene derivative and subsequent coupling with a suitable partner. sapub.org The presence of the benzoyl group in the final dye structure could enhance properties such as light fastness and sublimation fastness, which are important for textile applications. sapub.org Additionally, such compounds can be used to create disperse dyes, which are used for dyeing synthetic fibers. sapub.org

Advanced Reagent Design and Chemical Catalysis

In addition to its potential in materials science, this compound can be considered a versatile intermediate in organic synthesis. Halogenated thiophenes, in general, are valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. beilstein-journals.org For example, 2-chloro-5-thiophenic acid is a key intermediate in the preparation of the antithrombotic agent rivaroxaban. google.com

The reactivity of this compound is dictated by its functional groups. The chlorine atom on the thiophene ring can participate in cross-coupling reactions, allowing for the introduction of various substituents. The ketone of the benzoyl group can undergo a range of reactions, such as reduction or condensation. The nitro group can be reduced to an amine, as mentioned previously, which opens up further synthetic possibilities. nih.gov